molecular formula C9H9N3O2 B3047606 Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1427392-00-4

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B3047606
CAS No.: 1427392-00-4
M. Wt: 191.19
InChI Key: QAAQCCZXLNWSPS-UHFFFAOYSA-N
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Description

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and a methyl ester at position 7. The compound’s molecular formula is inferred as C₉H₉N₃O₂, with a molecular weight of 191.18 g/mol (calculated from similar compounds in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQCCZXLNWSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171403
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427392-00-4
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427392-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Halogenated Derivatives
  • Methyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate

    • Molecular Formula : C₉H₇BrN₂O₂
    • Molecular Weight : 255.07 g/mol
    • Key Data : Synthesized in 83% yield; purity ≥97% (HPLC) .
    • Applications : Used as a synthetic intermediate for cross-coupling reactions.
  • Methyl 3-Iodoimidazo[1,2-a]pyridine-7-carboxylate

    • Molecular Formula : C₉H₇IN₂O₂
    • Molecular Weight : 302.07 g/mol
    • Key Data : Available in 98% purity; used in medicinal chemistry for radioiodination studies .
Nitro-Substituted Derivatives
  • Methyl 3-Nitroimidazo[1,2-a]pyridine-7-carboxylate Molecular Formula: C₉H₇N₃O₄ Molecular Weight: 221.18 g/mol Key Data: Synthesized in 95% purity; serves as a precursor for reduction to the 3-amino derivative .
Amino-Substituted Derivatives

The 3-amino group distinguishes the target compound from halogenated or nitro analogs. This substituent:

  • Enhances hydrogen-bonding capacity, improving solubility in polar solvents.

Ester Group Variations

  • Ethyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate

    • Molecular Formula : C₁₀H₉BrN₂O₂
    • Molecular Weight : 269.1 g/mol
    • Key Data : Ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting pharmacokinetics .
  • Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate

    • Molecular Formula : C₁₀H₉BrN₂O₂
    • Molecular Weight : 269.1 g/mol
    • Key Data : Positional isomerism (carboxylate at position 3 vs. 7) alters electronic properties and binding affinity in biological targets .

Data Tables

Table 1. Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Application
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate* C₉H₉N₃O₂ 191.18 N/A N/A Pharmacological intermediates
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate C₉H₇BrN₂O₂ 255.07 83 ≥97 Cross-coupling reactions
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate C₉H₇IN₂O₂ 302.07 N/A 98 Radiolabeling studies
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate C₁₀H₉BrN₂O₂ 269.1 N/A ≥95 Lipophilic analog synthesis

Biological Activity

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and specific enzyme inhibition properties.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈N₄O₂
  • Molecular Weight : 192.18 g/mol

The presence of an amino group at position 3 of the imidazo-pyridine framework enhances its biological activity compared to other derivatives in the same class.

1. Antimicrobial Activity

This compound has shown promising results in various antimicrobial assays:

  • Mechanism of Action : The compound is believed to generate reactive nitrogen species that can lead to DNA strand breaks in susceptible microorganisms. This mechanism is similar to that of other nitroimidazole derivatives known for their effectiveness against anaerobic bacteria and protozoa .
  • Target Organisms : Initial studies suggest efficacy against pathogens such as Trichomonas vaginalis and Giardia lamblia, indicating its potential use in treating infections caused by these organisms .

2. Anticancer Activity

Recent research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (HCC1937) and colon carcinoma (SW620). In vitro studies have demonstrated significant cytotoxic effects with IC50 values as low as 0.4 µM for some derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the activation of key proteins such as p53 and caspases, which are critical for programmed cell death .
CompoundCell LineIC50 (µM)Mechanism
This compoundHCC1937<50Apoptosis via p53 activation
Compound IP-5HCC19370.38Glutamine synthetase inhibition
Compound HS-104MCF-71.2Cell cycle arrest

3. Enzyme Inhibition

The compound has also been identified as a novel inhibitor of glutamine synthetase in Mycobacterium tuberculosis, showcasing its potential in treating tuberculosis:

  • Inhibition Studies : A series of related compounds have been synthesized and tested for their inhibitory effects on this enzyme, with some showing IC50 values significantly lower than existing drugs .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts:

  • Study on Anticancer Activity : In a study assessing several imidazo[1,2-a]pyridine derivatives against breast cancer cell lines, this compound was found to induce apoptosis effectively, highlighting its role as a potential therapeutic agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound exhibited significant activity against E. coli, with a minimum inhibitory concentration (MIC) demonstrating its potential for further development as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate?

The compound is synthesized via a one-pot, three-component Groebke–Blackburn–Bienaymé (GBB) reaction. This method involves reacting 2-aminopyridine derivatives, aldehydes, and isonitriles in the presence of BF₃·MeCN (5 mol%) and trimethyl orthoformate (2 equiv) as a dehydrating agent. The reaction proceeds in dichloromethane at room temperature for 24 hours, yielding the target compound with high purity and scalability. Lewis acids and dehydrating agents are critical for optimizing reaction efficiency .

Q. How is the structural characterization of this compound performed?

Post-synthesis characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, including the amino and ester functional groups.
  • IR spectroscopy to identify stretching frequencies for NH₂ (3300–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray crystallography (monoclinic system, space group P2₁/c) for precise bond lengths, angles, and crystal packing analysis .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. For example, Alpidem and Zolpidem (commercial drugs) target GABA receptors. While this compound itself is not marketed, its structural analogs are explored for cardiovascular and antiulcer applications due to their bioisosteric potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

  • Catalyst selection : BF₃·MeCN enhances electrophilic activation of intermediates, while trimethyl orthoformate removes water to shift equilibrium toward product formation.
  • Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) improve reagent solubility and reaction homogeneity.
  • Temperature control : Room temperature minimizes side reactions, ensuring regioselectivity for the imidazo[1,2-a]pyridine core .

Q. How should researchers resolve contradictions between spectroscopic data and expected structural features?

Discrepancies between observed and predicted NMR/IR signals may arise from tautomerism or hydrogen bonding. For example:

  • NH₂ group anomalies : Use variable-temperature NMR to detect dynamic exchange processes.
  • Unexpected splitting patterns : Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm connectivity. Cross-validation with X-ray crystallography is recommended for ambiguous cases .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 8-position to improve metabolic stability.
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for increased solubility or salt formation.
  • Hybrid scaffolds : Incorporate pharmacophores like triazoles or thiadiazoles (e.g., 1,3,4-thiadiazolo[3,2-a]pyrimidine) to target specific enzymes or receptors .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.189 Å, b = 15.821 Å, c = 11.884 Å
β angle105.38°
Volume1484.7 ų
Z4
Reference

Q. Table 2: Optimized Reaction Conditions for GBB Synthesis

ParameterOptimal Condition
CatalystBF₃·MeCN (5 mol%)
Dehydrating agentTrimethyl orthoformate (2 equiv)
SolventDichloromethane
Temperature25°C (room temperature)
Reaction time24 hours
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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